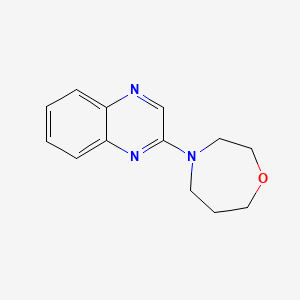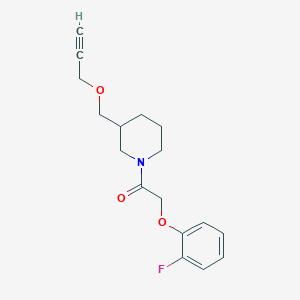
4-(キノキサリン-2-イル)-1,4-オキサゼパン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinoxalin-2-yl)-1,4-oxazepane is a heterocyclic compound that features a quinoxaline moiety fused with an oxazepane ring
科学的研究の応用
4-(Quinoxalin-2-yl)-1,4-oxazepane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antiviral agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials and sensors.
作用機序
Target of Action
Quinoxaline derivatives are known to have a wide range of biological activities . They have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For instance, some quinoxaline derivatives have been found to inhibit the transcription of various target genes . .
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways, depending on their specific targets and mode of action . .
Result of Action
The molecular and cellular effects of a compound’s action can vary depending on its specific targets and mode of action. Quinoxaline derivatives have been found to have various biological and pharmacological properties, including anticancer, antidiabetic, anti-mycobacterium tuberculosis, antimicrobial, antidepressant, anthelmintic, analgesic, anti-inflammatory, antifungal, antiviral, antimalarial, antibacterial, antioxidant, antithrombotic, and antiprotozoal properties . .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For instance, the degradation of some organophosphate insecticides in the environment has been studied . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxaline derivatives with oxazepane precursors in the presence of a suitable catalyst. For instance, the reaction of 2-chloroquinoxaline with 1,4-oxazepane in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of 4-(Quinoxalin-2-yl)-1,4-oxazepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
4-(Quinoxalin-2-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Reduced forms of the oxazepane ring.
Substitution: Substituted quinoxaline derivatives.
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Oxazepane: Shares the oxazepane ring but lacks the quinoxaline moiety.
Quinazoline: Another nitrogen-containing heterocycle with comparable applications.
Uniqueness
4-(Quinoxalin-2-yl)-1,4-oxazepane is unique due to its combined structural features of quinoxaline and oxazepane, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .
特性
IUPAC Name |
4-quinoxalin-2-yl-1,4-oxazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-12-11(4-1)14-10-13(15-12)16-6-3-8-17-9-7-16/h1-2,4-5,10H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAKGYFJZYPYHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)


![3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2354984.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)




![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)


![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)
